2-(hydroxymethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a dihydropyridazinone core, a hydroxymethyl group, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the reaction of a suitable hydrazine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the dihydropyridazinone ring. The hydroxymethyl and methoxyphenyl groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dihydropyridazinone ring can be reduced to form a fully saturated pyridazinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the dihydropyridazinone ring results in a saturated pyridazinone .
Scientific Research Applications
2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism of action of 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazinone derivatives with different substituents on the aromatic ring or the dihydropyridazinone core. Examples include:
- 2-(HYDROXYMETHYL)-4-METHOXYPHENYLBORONIC ACID
- 4-(HYDROXYMETHYL)-2-METHOXYPHENYL ACETATE .
Uniqueness
What sets 2-(HYDROXYMETHYL)-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-12(16)14(8-15)13-11/h2-7,15H,8H2,1H3 |
InChI Key |
ZAAPZHWFABWCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CO |
Origin of Product |
United States |
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